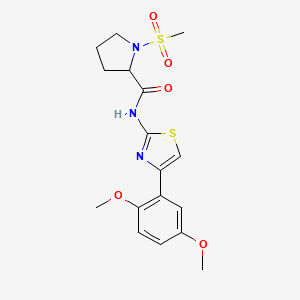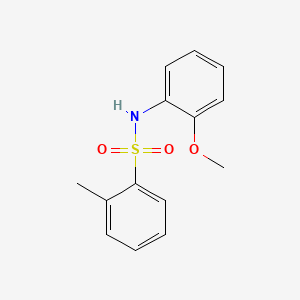
2-chloro-N-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C12H11ClN4O. It is known for its unique structural properties and reactivity, making it a versatile material in scientific research . This compound is part of the nicotinamide derivatives family, which are known for their wide range of biological applications .
Mechanism of Action
Mode of Action
It’s known that the reaction between 2-chloro-4,6-dimethylpyrimidine and substituted anilines is an aromatic nucleophilic substitution taking place via the corresponding meisenheimer complexes .
Pharmacokinetics
The compound’s molecular weight is 142586 , which may influence its absorption and distribution in the body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carboxamide typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with nicotinamide under specific conditions. One common method is the microwave-assisted synthesis, which has been shown to be more efficient than conventional heating methods . This method involves the aromatic nucleophilic substitution of halogen pyrimidines with nicotinamide, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and reduced reaction times. The use of microwave irradiation in industrial settings can significantly decrease the production time and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo aromatic nucleophilic substitution reactions, particularly with aniline derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include aniline derivatives, and the reactions are often carried out under microwave irradiation to enhance efficiency.
Oxidation and Reduction: Typical reagents for oxidation might include potassium permanganate or chromium trioxide, while reduction might involve hydrogen gas or metal hydrides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aniline derivatives can yield various 2-anilinopyrimidine derivatives .
Scientific Research Applications
2-chloro-N-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carboxamide has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chlorophenyl)nicotinamide (ND1)
- 2-chloro-N-(3-chlorophenyl)nicotinamide (ND2)
- 2-chloro-N-(4-chlorophenyl)nicotinamide (ND3)
- N-(2-bromophenyl)-2-chloronicotinamide (ND4)
Uniqueness
2-chloro-N-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carboxamide is unique due to its specific structural features, which include the presence of both pyrimidinyl and nicotinamide moieties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Properties
IUPAC Name |
2-chloro-N-(4,6-dimethylpyrimidin-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c1-7-6-8(2)16-12(15-7)17-11(18)9-4-3-5-14-10(9)13/h3-6H,1-2H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZTXMWWHKTZCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=C(N=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2,5-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2889482.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenylbutanamide](/img/structure/B2889485.png)
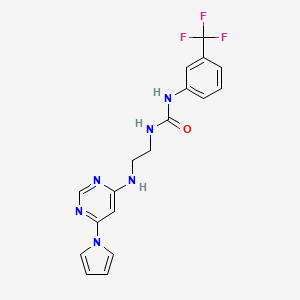
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol](/img/structure/B2889488.png)
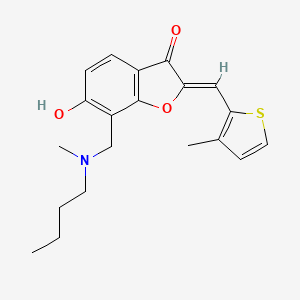
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylpropanamide](/img/structure/B2889493.png)
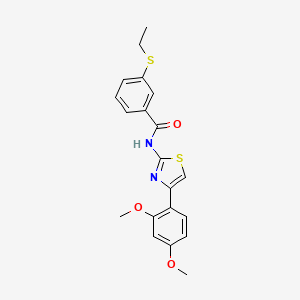


![9-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2889501.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2889502.png)
